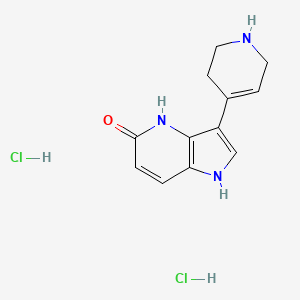

CP 93129 Dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

5-HT 1B Agonist

CP 93129 Dihydrochloride is a potent and highly selective 5-HT 1B agonist . The Ki values are 8.1, 1100, 1500, 2900, and 7200 nM for 5-HT 1B, 5-HT 1D, 5-HT 1A, 5-HT 1c, and 5-HT 2, respectively .

Food Intake Reduction

One of the applications of CP 93129 Dihydrochloride is in the study of food intake. It has been found to reduce food intake and decrease body weight in rats .

Neurotransmitter Release Modulation

CP 93129 Dihydrochloride is used in the study of 5-HT 1B receptors in the brain, particularly their role in modulating the release of other neurotransmitters .

Parkinson’s Disease Research

CP 93,129 (5.4 µM) inhibits potassium-induced GABA release from rat globus pallidus slices . It reverses akinesia in a rat model of Parkinson’s disease induced by reserpine when administered intrapallidally at doses of 110 and 220 nmol/animal .

Chemical Synthesis

CP 93129 Dihydrochloride is used in chemical synthesis . Its empirical formula is C12H13N3O · 2HCl · xH2O and it has a molecular weight of 288.17 (anhydrous basis) .

Pharmacological Research

CP 93129 Dihydrochloride is used in pharmacological research, particularly in the study of GPCRs (G protein-coupled receptors), 7-TM Receptors, 5-HT Receptors, 5-HT 1 Receptors, 5-HT 1B Receptors, and 5-HT 1B Receptor Agonists .

Mechanism of Action

Target of Action

CP 93129 Dihydrochloride is a potent and highly selective agonist of the serotonin 5-HT 1B receptor . The serotonin 5-HT 1B receptor is a subtype of the serotonin receptor, which is a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems .

Mode of Action

CP 93129 Dihydrochloride interacts with the serotonin 5-HT 1B receptor with high affinity . It has approximately 150x and 200x selectivity over the closely related 5-HT 1D and 5-HT 1A receptors . This interaction triggers a series of biochemical reactions that lead to the modulation of neurotransmission .

Biochemical Pathways

The activation of the serotonin 5-HT 1B receptor by CP 93129 Dihydrochloride can modulate the release of other neurotransmitters . This can affect various biochemical pathways, particularly those involved in mood regulation, appetite, and circadian rhythms .

Pharmacokinetics

Its solubility in water and dmso suggests that it may have good bioavailability

Result of Action

The activation of the serotonin 5-HT 1B receptor by CP 93129 Dihydrochloride can lead to a reduction in food intake and a decrease in body weight in rats . This suggests that it may have potential applications in the management of conditions such as obesity.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O.2ClH/c16-11-2-1-10-12(15-11)9(7-14-10)8-3-5-13-6-4-8;;/h1-3,7,13-14H,4-6H2,(H,15,16);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVJHUZZKVJQNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CNC3=C2NC(=O)C=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CP 93129 Dihydrochloride | |

CAS RN |

879089-64-2 |

Source

|

| Record name | 879089-64-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What was the rationale for investigating the role of the 5-HT1B receptor in equine blood vessels?

A: Previous research in cattle demonstrated that ergot alkaloids, mycotoxins produced by fungal endophytes in tall fescue, interact with serotonin receptors. These interactions lead to prolonged vasoconstriction, a hallmark of fescue toxicosis. Given the known vasoactive properties of ergot alkaloids in equine blood vessels [], researchers aimed to determine if similar serotonin receptor-mediated mechanisms were involved.

Q2: Did CP 93129 Dihydrochloride induce vasoconstriction in the tested equine blood vessels?

A: No, the study found that CP 93129 Dihydrochloride, a selective 5-HT1B receptor agonist, did not induce a contractile response in equine palmar arteries, veins, or uterine arteries []. This suggests that the 5-HT1B receptor might not play a significant role in the vasoconstriction of these specific equine blood vessels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![c[L-Phe-D-pro-L-Phe-L-trp]](/img/structure/B606706.png)

![7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one](/img/structure/B606710.png)

![N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride](/img/structure/B606714.png)

![(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone](/img/structure/B606729.png)